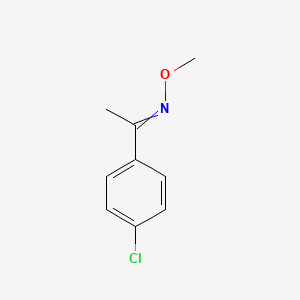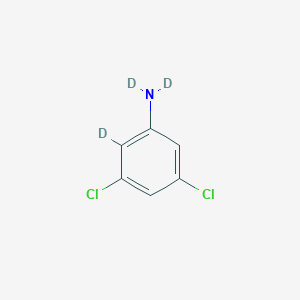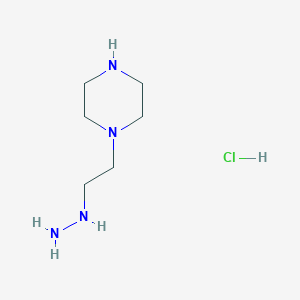
Direct Brown 95, grade technique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Direct Brown 95, Technical Grade, is a synthetic dye that is widely used in the textile industry for coloring fabrics. It is also used in the production of paper, leather, and other materials. Direct Brown 95 is a complex organic compound that is synthesized through a multi-step process.
Applications De Recherche Scientifique
Teinture textile
Direct Brown 95 est un colorant azoïque utilisé dans les tissus mélangés PET/coton ainsi que dans d'autres textiles {svg_1}. Il confère une riche couleur brune aux tissus et est connu pour ses excellentes propriétés de solidité à la couleur.
Histologie et cytologie
Dans le domaine de l'histologie et de la cytologie, Direct Brown 95 sert de colorant {svg_2}. Il aide à la différenciation des différents types de cellules, ce qui en fait un outil précieux pour les chercheurs étudiant les structures et les fonctions cellulaires {svg_3}.
Biologie moléculaire
Direct Brown 95 sert également de marqueur en biologie moléculaire {svg_4}. Il facilite la détection de l'ADN et de l'ARN, ce qui est crucial dans la recherche génétique et la compréhension des processus fondamentaux de la vie {svg_5}.
Teinture du cuir
Le colorant est également utilisé dans l'industrie du cuir {svg_6}. Il est appliqué pour donner une couleur brune aux produits en cuir, améliorant ainsi leur attrait esthétique.
Industrie papetière
Direct Brown 95 est utilisé dans l'industrie papetière {svg_7}. Il est utilisé pour teindre les produits en papier, contribuant à leur attrait visuel et à leur différenciation.
Impact environnemental
Direct Brown 95 est classé comme toxique pour la reproduction environnementale {svg_8}. Il est également inscrit sur la liste de l'inventaire des rejets toxiques (TRI) de l'EPA américaine {svg_9}, ce qui indique son impact environnemental potentiel.
Safety and Hazards
Mécanisme D'action
Target of Action
Direct Brown 95, Technical Grade, also known as disodium;2-[[3-[[4-[4-[(3-carboxy-4-hydroxyphenyl)diazenyl]phenyl]phenyl]diazenyl]-2,4-dihydroxyphenyl]diazenyl]-3-oxidobenzenesulfonate;copper, is primarily used as an azo dye . Its primary targets are textiles, leather, plastics, and paper . It binds to these materials, imparting a brown color.
Mode of Action
The compound works by binding to the fibers of the target materials. The azo group (-N=N-) in the compound forms a complex with the material’s surface, leading to the absorption of certain wavelengths of light and reflecting others, which results in the perception of the brown color .
Biochemical Pathways
It’s known that azo dyes can be metabolized by the liver into aromatic amines, some of which have been associated with health risks .
Pharmacokinetics
It’s known that azo dyes can be absorbed and metabolized in the body to various extents depending on their chemical structure . The bioavailability of Direct Brown 95 would depend on factors such as the route of exposure and the individual’s metabolic capacity.
Result of Action
The primary result of Direct Brown 95’s action is the imparting of a brown color to the target materials . . For instance, oral administration to rats of one commercial sample of Direct Brown 95 resulted in one hepatocellular carcinoma and several neoplastic nodules .
Action Environment
The action, efficacy, and stability of Direct Brown 95 can be influenced by various environmental factors. For instance, the dyeing process’s pH and temperature can affect the dye’s binding efficiency to the target material . Furthermore, the compound is listed as an environmental toxin on the US EPA Toxic Release Inventory list (TRI), indicating its potential environmental impact .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Direct Brown 95, Technical grade involves the condensation of 2-nitro-4-chloroaniline with 5-amino-2-methoxyphenol in the presence of a coupling agent and a catalyst.", "Starting Materials": [ "2-nitro-4-chloroaniline", "5-amino-2-methoxyphenol", "Coupling agent", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 2-nitro-4-chloroaniline and 5-amino-2-methoxyphenol in a suitable solvent.", "Step 2: Add a coupling agent such as sodium acetate or sodium carbonate to the reaction mixture.", "Step 3: Add a catalyst such as copper sulfate or iron sulfate to the reaction mixture.", "Step 4: Heat the reaction mixture under reflux for several hours.", "Step 5: Cool the reaction mixture and filter the precipitated product.", "Step 6: Wash the product with water and dry it in a vacuum oven.", "Step 7: Purify the product by recrystallization or column chromatography." ] } | |
Numéro CAS |
16071-86-6 |
Formule moléculaire |
C31H18CuN6O9S.2Na C31H18CuN6Na2O9S |
Poids moléculaire |
760.1 g/mol |
Nom IUPAC |
copper;disodium;2-hydroxy-5-[[4-[4-[[6-hydroxy-2-oxido-3-[(2-oxido-5-sulfonatophenyl)diazenyl]phenyl]diazenyl]phenyl]phenyl]diazenyl]benzoate |
InChI |
InChI=1S/C31H22N6O9S.Cu.2Na/c38-26-12-9-21(15-23(26)31(42)43)34-32-19-5-1-17(2-6-19)18-3-7-20(8-4-18)33-37-29-28(40)14-11-24(30(29)41)35-36-25-16-22(47(44,45)46)10-13-27(25)39;;;/h1-16,38-41H,(H,42,43)(H,44,45,46);;;/q;+2;2*+1/p-4 |
Clé InChI |
HZBTZQVWJPRVDN-UHFFFAOYSA-J |
SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)[O-])N=NC2=C(C(=C(C=C2)O)N=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=NC5=CC(=C(C=C5)O)C(=O)O)O)[O-].[Na+].[Na+].[Cu] |
SMILES canonique |
C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C=CC(=C3[O-])N=NC4=C(C=CC(=C4)S(=O)(=O)[O-])[O-])O)N=NC5=CC(=C(C=C5)O)C(=O)[O-].[Na+].[Na+].[Cu+2] |
Point d'ébullition |
Decomposes (NTP, 1992) |
melting_point |
Decomposes (NTP, 1992) |
Description physique |
C.i. direct brown 95 appears as dark brown microcrystals or charcoal black powder. (NTP, 1992) Dark brown or black solid; [CAMEO] |
Solubilité |
5 to 10 mg/mL at 67.1 °F (NTP, 1992) Sol in water; slightly sol in ethanol; insol in acetone. |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1144064.png)
![Acetamide, 2-(acetylamino)-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B1144069.png)

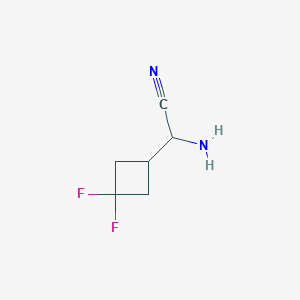

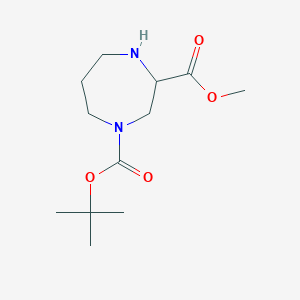

![(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B1144081.png)
![4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1144082.png)
